9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione 9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 850720-37-5
VCID: VC6755229
InChI: InChI=1S/C23H25N5O3/c1-25-20-19(21(29)28(23(25)30)13-5-10-17-8-3-2-4-9-17)27-14-7-12-26(22(27)24-20)16-18-11-6-15-31-18/h2-4,6,8-9,11,15H,5,7,10,12-14,16H2,1H3
SMILES: CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5
Molecular Formula: C23H25N5O3
Molecular Weight: 419.485

9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

CAS No.: 850720-37-5

Cat. No.: VC6755229

Molecular Formula: C23H25N5O3

Molecular Weight: 419.485

* For research use only. Not for human or veterinary use.

9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione - 850720-37-5

Specification

CAS No. 850720-37-5
Molecular Formula C23H25N5O3
Molecular Weight 419.485
IUPAC Name 9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C23H25N5O3/c1-25-20-19(21(29)28(23(25)30)13-5-10-17-8-3-2-4-9-17)27-14-7-12-26(22(27)24-20)16-18-11-6-15-31-18/h2-4,6,8-9,11,15H,5,7,10,12-14,16H2,1H3
Standard InChI Key NLDWUSRXPUEXFJ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CO5

Introduction

9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. It features a unique structure that combines a pyrimidine ring fused to a purine core, along with a furan ring and a phenylpropyl group. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis Pathways

The synthesis of 9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves several steps:

  • Preparation of the Purine Core: The synthesis begins with the preparation of the purine core, which is then modified to introduce the necessary functional groups.

  • Introduction of Furan and Phenylpropyl Groups: The furan ring and phenylpropyl group are introduced through alkylation and cyclization reactions.

  • Optimization of Reaction Conditions: Catalysts and specific reaction conditions are used to optimize yield and purity.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The carbonyl groups in the purine core can be reduced to form corresponding alcohols.

  • Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Potential Biological Activities

The unique structure of 9-[(furan-2-yl)methyl]-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione suggests potential biological activities, including anticancer and antimicrobial properties. The furan ring and purine core play crucial roles in binding to biological targets, modulating their activity.

Applications in Research

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. Experimental studies would typically provide insights into binding affinities and biological efficacy through assays like enzyme inhibition tests or cell viability assays.

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